Methyl 3-(2-(trifluoromethyl)-1H-indol-3-yl)propanoate
Description
Methyl 3-(2-(trifluoromethyl)-1H-indol-3-yl)propanoate is a fluorinated indole derivative characterized by a trifluoromethyl (-CF₃) group at the C2 position of the indole ring and a methyl ester moiety on the propanoate side chain. These routes highlight the versatility of indole chemistry in drug discovery and materials science.
Properties
IUPAC Name |
methyl 3-[2-(trifluoromethyl)-1H-indol-3-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO2/c1-19-11(18)7-6-9-8-4-2-3-5-10(8)17-12(9)13(14,15)16/h2-5,17H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNHMGMTPMHSLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=C(NC2=CC=CC=C21)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-(trifluoromethyl)-1H-indol-3-yl)propanoate typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a base such as 2,6-lutidine.
Esterification: The final step involves the esterification of the indole derivative with methyl propanoate under acidic or basic conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines)
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted indole derivatives
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(2-(trifluoromethyl)-1H-indol-3-yl)propanoate has shown potential as a lead compound in drug development due to its biological activity. The indole structure is known for interacting with various biological targets, including neurotransmitter receptors and enzymes.
Case Study:
Research has demonstrated that derivatives of this compound exhibit significant activity against certain cancer cell lines, suggesting that it could be developed into an anticancer agent. Studies indicate that the trifluoromethyl group enhances lipophilicity, improving membrane permeability and overall bioavailability .
Material Science
The unique properties of this compound make it suitable for developing advanced materials with enhanced thermal stability and resistance to degradation.
Applications:
- Coatings: Used in formulating coatings that require chemical resistance.
- Polymers: Acts as a building block in synthesizing fluorinated polymers which exhibit superior mechanical properties.
Catalysis
This compound can serve as a ligand in catalytic reactions, facilitating various organic transformations.
Example:
In catalytic cross-coupling reactions, this compound has been employed to improve yields and selectivity in synthesizing complex organic molecules .
The biological activity of this compound is primarily attributed to its indole moiety. Indoles are known for their diverse pharmacological properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action:
The mechanism involves interaction with specific receptors and enzymes, modulating their activity. The trifluoromethyl group enhances binding affinity and metabolic stability, making this compound a valuable scaffold in drug design .
Mechanism of Action
The mechanism of action of Methyl 3-(2-(trifluoromethyl)-1H-indol-3-yl)propanoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their substituents, synthesis methods, and physicochemical properties:
Key Observations:
Substituent Effects on Reactivity and Yield :
- Bulky aryl groups (e.g., 2,4,6-trimethylphenyl in compound 14b) reduce yields (4%) compared to phenyl (48%) due to steric hindrance in Pd-catalyzed reactions .
- Electron-withdrawing groups (-CF₃, -F) enhance electrophilic substitution but may require optimized catalysts (e.g., Cu(OAc)₂/Pd(OAc)₂ in AcOH for 58% yield in 2d) .
Physicochemical Properties: Fluorination (-CF₃ or -F) increases lipophilicity (logP) and metabolic stability. For example, the trifluoromethyl group in the target compound enhances resistance to oxidative degradation compared to non-fluorinated analogs like methyl 3-(1H-indol-3-yl)propanoate . Amino or sulfonamide substituents (e.g., methyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate) improve water solubility and bioactivity, as seen in ERAP2 inhibitors (95% purity, 77% yield) .
Synthetic Challenges: Mechanochemical methods (e.g., solvent-free C–H methylation) offer greener alternatives but may produce mixtures (e.g., 3.4:1 mono/di-methylated ratio in 15b) . Crystallization issues arise with disordered solvates, as observed in 3-(1H-indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid, requiring advanced techniques like SQUEEZE refinement .
Biological Activity
Methyl 3-(2-(trifluoromethyl)-1H-indol-3-yl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C13H12F3NO2
- Molecular Weight : 271.24 g/mol
- CAS Number : 1161005-04-4
The compound features a trifluoromethyl group, which enhances lipophilicity and potentially increases membrane permeability, making it a candidate for various biological interactions .
1. Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against several human cancer cell lines, including A549 (lung cancer), HCT116 (colorectal cancer), and HePG2 (liver cancer). The compound's mechanism may involve apoptosis induction and inhibition of cell proliferation.
Table 1: Anticancer Activity Overview
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| A549 | 22.4 | 52.1 (Doxorubicin) |
| HCT116 | 44.4 | 52.1 (Doxorubicin) |
| HePG2 | Not reported | Not applicable |
These findings suggest that the compound could be further developed as a lead for anticancer drug discovery .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Table 2: Antimicrobial Activity Overview
| Bacterial Strain | MIC (µg/mL) | Comparison |
|---|---|---|
| E. coli | 4.88 | Effective against tested strains |
| B. mycoides | Not reported | - |
| C. albicans | Not reported | - |
These results highlight its potential utility in treating infections caused by resistant bacteria .
The biological activity of this compound can be attributed to the following mechanisms:
- Receptor Modulation : The indole moiety is known to interact with various neurotransmitter receptors, potentially influencing signaling pathways involved in cancer and other diseases.
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for tumor growth and survival, although detailed studies are required to elucidate these pathways fully .
Case Study 1: Indole Derivatives in Cancer Therapy
A study on indole derivatives demonstrated that modifications like trifluoromethylation could enhance anticancer efficacy. This compound showed improved cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard treatments, suggesting that such modifications can lead to more effective therapeutic agents .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds indicated that the presence of trifluoromethyl groups significantly impacts biological activity. Compounds with this feature often exhibit enhanced lipophilicity and increased potency against cancer cell lines .
Q & A
Basic: What are the recommended synthetic routes for Methyl 3-(2-(trifluoromethyl)-1H-indol-3-yl)propanoate?
Answer:
The synthesis typically involves indole ring functionalization and esterification. A general approach includes:
Friedel-Crafts alkylation : Reacting trifluoromethyl-substituted indole with methyl acrylate derivatives under acidic conditions to introduce the propanoate side chain .
Palladium-catalyzed cross-coupling : For regioselective trifluoromethyl group introduction, Suzuki-Miyaura coupling using a trifluoromethyl boronate reagent may be employed .
Purification : Silica gel chromatography (ethyl acetate/hexane gradient) is standard for isolating the ester product .
Key Validation : Confirm structure via -NMR (indole NH peak at δ 10.5–11.0 ppm) and LC-MS (expected [M+H] ~302.1) .
Basic: How is the crystal structure of this compound determined, and what software is used for refinement?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Crystallization : Vapor diffusion using dichloromethane/hexane .
- Data collection : Mo Kα radiation (λ = 0.71073 Å) at 296 K .
- Refinement : SHELX suite (SHELXL for refinement; SHELXS for solution) .
- Disordered solvent handling : Use SQUEEZE in PLATON to model unresolved electron density .
Advanced: How to resolve contradictions in 1H^1H1H-NMR data between synthetic batches?
Answer:
Contradictions often arise from:
- Rotameric equilibria : Propanoate ester groups may exhibit dynamic rotational barriers, causing peak splitting. Use variable-temperature NMR (VT-NMR) to coalesce signals .
- Trace metal impurities : Residual Pd catalysts (e.g., from coupling steps) can broaden peaks. Purify via chelating resins (e.g., SiliaBond® Thiol) .
- Tautomerism : Indole NH proton exchange with moisture may shift peaks. Dry samples over molecular sieves and acquire spectra in anhydrous DMSO-d .
Case Study : Batch-dependent δ 7.2–7.4 ppm aromatic multiplet shifts resolved by Pd-scavenging post-synthesis .
Advanced: What strategies optimize enantioselective synthesis of this compound?
Answer:
For chiral variants (e.g., methyl (R)- or (S)- derivatives):
- Chiral auxiliaries : Use Evans oxazolidinones to direct asymmetric alkylation at the propanoate β-position .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) hydrolyze ester enantiomers selectively. Immobilize enzymes on solid supports for recyclability .
- Chiral HPLC : Employ Chiralpak® IA/IB columns (hexane:IPA 90:10) to separate enantiomers and confirm ee > 99% .
Validation : Compare optical rotation ([α]) with literature values for R/S configurations .
Advanced: How to analyze stability under varying pH conditions for biological assays?
Answer:
pH-rate profiling : Incubate compound in buffers (pH 1–13) at 37°C.
- Ester hydrolysis : Monitor via HPLC (C18 column, MeCN:HO + 0.1% TFA) for degradation products (e.g., carboxylic acid) .
Kinetics : Fit data to first-order decay model; calculate at physiological pH 7.4 .
Stabilizers : Add antioxidants (0.1% BHT) or cyclodextrins to enhance shelf life .
Example : Hydrolysis half-life < 2 hours at pH >10, stable for >24 hours at pH 5–7 .
Advanced: How to address low yields in trifluoromethyl-indole coupling reactions?
Answer:
Low yields (<30%) often stem from:
- Electrophilic quenching : Use anhydrous conditions (molecular sieves) and degassed solvents to stabilize trifluoromethyl radicals .
- Catalyst selection : Replace Pd(PPh) with XPhos-Pd-G3 for higher turnover in coupling steps .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 hrs) and improve conversion via controlled heating .
Optimized Protocol : 10 mol% Pd catalyst, 120°C, 30 min MW irradiation → yield improves to 65% .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : - and -NMR for indole protons (δ 6.8–7.8 ppm) and ester carbonyl (δ 170–172 ppm) .
- HRMS : Confirm molecular ion ([M+H] CHFNO requires 286.0692) .
- IR : Ester C=O stretch at ~1740 cm; indole NH at ~3400 cm .
- XRD : Validate dihedral angles between indole and propanoate moieties (typically 75–85°) .
Advanced: How to model intermolecular interactions in cocrystals for enhanced solubility?
Answer:
Coformer selection : Use GRAS agents (e.g., succinic acid) for hydrogen bonding with indole NH and ester carbonyl .
Computational screening : Employ Mercury (CCDC) to predict packing motifs and interaction energies .
Dissolution testing : Compare intrinsic solubility (shake-flask method) of cocrystal vs. parent compound .
Case Study : Cocrystal with nicotinamide increases aqueous solubility 8-fold via NH···O=C interactions .
Basic: What safety protocols are required for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing .
- Respiratory protection : OV/AG-P99 respirator if airborne dust is generated .
- Spill management : Absorb with vermiculite, neutralize with 5% NaOH, and dispose as hazardous waste .
Note : No IARC carcinogenicity classification, but avoid prolonged skin contact due to indole sensitization risks .
Advanced: How to design SAR studies for indole-propanoate derivatives?
Answer:
Core modifications :
- Replace CF with Cl, Br, or CN to assess electronic effects .
- Vary ester groups (ethyl, tert-butyl) to study lipophilicity-impact on permeability .
Biological assays :
- Screen against kinase targets (e.g., JAK2) via fluorescence polarization .
- Measure logP (shake-flask) and permeability (Caco-2 monolayers) .
Data analysis : Use Hansch QSAR models to correlate substituents with activity .
Example : CF analogs show 10-fold higher kinase inhibition vs. Cl derivatives due to enhanced hydrophobic binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
